Quinoline-6-sulfonic acid

Vue d'ensemble

Description

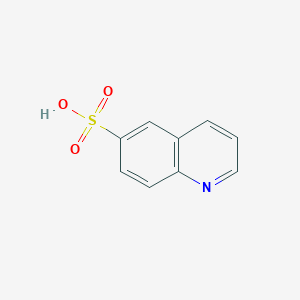

Quinoline-6-sulfonic acid is a derivative of quinoline, which is a nitrogen-containing heterocyclic compound . Quinolines are the fusion products of a benzene ring and a pyridine nucleus . They are weakly basic heterocycles that resemble pyridine in their stability against chemical attack . The Quinoline-6-sulfonic acid molecule contains a total of 22 bonds, including 15 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, 1 sulfonic (thio-/dithio-) acid, and 1 Pyridine .

Synthesis Analysis

Quinoline and its derivatives can be synthesized through various methods. One of the most general methods to synthesize quinoline is the Skraup synthesis, which involves the reaction of aniline with glycerol in an acid medium (sulfuric acid, H2SO4) and an oxidizing agent . There are different variants of Skraup synthesis, all of which start from aniline and aldehyde or ketone, followed by cyclization to hydroquinoline, which is transformed to quinoline by oxidation .Molecular Structure Analysis

The Quinoline-6-sulfonic acid molecule contains a total of 22 bonds. There are 15 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, 1 sulfonic (thio-/dithio-) acid, and 1 Pyridine .Chemical Reactions Analysis

Quinolines and isoquinolines are 10-electron π -aromatic and delocalized systems. They undergo various reactions due to the higher electron density at certain positions . A different type of substitution is the formation of quinolin-6-sulfonic acid in the sulfonation of quinoline at 300 ºC .Physical And Chemical Properties Analysis

Quinoline-6-sulfonic acid is a colorless hygroscopic liquid, sparingly soluble in cold water and easily soluble in hot water . Its solubility in water is pH-dependent, at acidic pH (pH 2) solubility at 20 ℃ is 5 g/L .Applications De Recherche Scientifique

Medicinal Chemistry

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal chemistry . They form the scaffold for compounds of great significance, including anti-inflammatory and antitumor agents, and the antimalarial drugs quinine and chloroquine .

Industrial Chemistry

Quinolines also have applications in industrial chemistry. They are used in the manufacture of dyes, food colorants, pH indicators, and other organic compounds . They also form the basis for organic light-emitting diodes (OLEDs) and photovoltaic cells .

Synthesis Methods

Quinolines were first synthesized in 1879, and since then, a multitude of synthetic routes have been developed . For example, a catalytic amount of PEG-supported sulfonic acid was used to perform the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate to obtain ethyl 2,4-dimethylquinoline-3-carboxylate .

Agrochemicals

Many quinoline derivatives are found to have applications as agrochemicals . They can be used in the formulation of pesticides, herbicides, and other agricultural chemicals .

Bio-Organic and Bio-Organometallic Processes

Quinoline derivatives are also used in the study of bio-organic and bio-organometallic processes . These studies often involve the synthesis and characterization of quinoline-based compounds, and the investigation of their reactivity and properties .

Treatment of Medical Conditions

Quinine and its derivatives, which contain a quinoline ring, have been used to treat nocturnal leg cramps and arthritis . They have also been used with limited success to treat people who had been infected by prions .

Green Chemistry

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, this mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

Anti-COVID-19 Activity

Quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities . Recently, quinoline derivatives have been studied for their anti-COVID-19 activities .

Anti-Inflammatory Activity

Quinoline derivatives have been found to have anti-inflammatory activities .

Anti-Mycobacterial Activity

Quinoline systems have been studied for their anti-mycobacterial activities .

Safety And Hazards

Quinoline-6-sulfonic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and it can be toxic if swallowed . It is advised to avoid breathing its dust, gas, or vapors, avoid contact with skin and eyes, and to use personal protective equipment .

Orientations Futures

Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry, and industrial chemistry . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This includes the synthesis of quinoline derivatives using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .

Propriétés

IUPAC Name |

quinoline-6-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-14(12,13)8-3-4-9-7(6-8)2-1-5-10-9/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUQFBYKHVFHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50311850 | |

| Record name | Quinoline-6-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-6-sulfonic acid | |

CAS RN |

65433-95-6 | |

| Record name | 6-Quinolinesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline-6-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoline-6-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

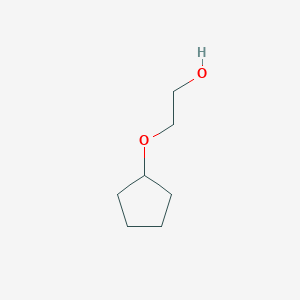

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B189064.png)